N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxymethyl group attached to the thiadiazole ring and a cyclohexanecarboxamide moiety
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-16-7-9-13-14-11(17-9)12-10(15)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMBDRFTFGESKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a Williamson ether synthesis, where the thiadiazole derivative is reacted with methoxymethyl chloride in the presence of a base.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the methoxymethyl-substituted thiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Possible Chemical Reactions
The compound undergoes diverse chemical transformations due to its functional groups:
2.1 Nucleophilic Substitution
The methoxymethyl group (-OCH₂OCH₃) is susceptible to nucleophilic attack under acidic or basic conditions, allowing replacement by other nucleophiles (e.g., hydroxyl, amine, or thiol groups).
2.2 Hydrolysis of Amide Group
The cyclohexanecarboxamide group can hydrolyze under acidic or basic conditions to form a carboxylic acid or its conjugate base, respectively.
2.3 Condensation Reactions
The thiadiazole ring may participate in condensation reactions with aldehydes or ketones, forming Schiff bases or other heterocyclic derivatives.
2.4 Oxidation/Reduction
The sulfur atoms in the thiadiazole ring can undergo oxidation (e.g., using hydrogen peroxide) to form sulfoxides or sulfones, altering reactivity.
Amidation Reaction
The coupling of cyclohexanecarboxamide with the thiadiazole moiety via EDC/HOBt proceeds through a two-step mechanism :
-
Activation of the carboxylic acid to an intermediate (e.g., mixed anhydride).
-
Nucleophilic attack by the thiadiazole amine to form the amide bond .
Key Kinetic Factors
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
-
Temperature : Room temperature suffices for most amidations, but elevated temperatures may accelerate side reactions .
Stability and Reactivity
The compound exhibits moderate stability under standard laboratory conditions but may degrade under extreme pH or temperature. The thiadiazole ring’s sulfur atoms confer sensitivity to redox reactions, while the amide group is stable to hydrolysis under mildly acidic conditions.
Scientific Research Applications
Antimicrobial Properties
One of the primary applications of N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is its antimicrobial activity. Research has indicated that derivatives of thiadiazoles exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Potential
Thiadiazole derivatives have been studied for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Further research is required to establish its efficacy and mechanism of action in cancer treatment.
Agricultural Applications
The compound also shows promise in agricultural applications, particularly as a pesticide or herbicide. Thiadiazole derivatives are known for their ability to act as plant growth regulators and protectants against pests and diseases. The incorporation of the methoxymethyl group may enhance its effectiveness by improving its interaction with plant systems .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against multidrug-resistant strains of Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. These findings suggest potential as a lead compound for developing new anticancer agents .
Mechanism of Action
The mechanism of action of N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl group may enhance the compound’s ability to penetrate biological membranes, while the cyclohexanecarboxamide moiety can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can be compared with other thiadiazole derivatives, such as:
N-(5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: This compound has a hydroxymethyl group instead of a methoxymethyl group, which may affect its reactivity and biological activity.
N-(5-(Methyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: The presence of a methyl group instead of a methoxymethyl group can lead to differences in solubility and chemical reactivity.
N-(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: The ethoxymethyl group may confer different physicochemical properties compared to the methoxymethyl group.
Biological Activity
N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 350.4 g/mol. Its structure includes a thiadiazole ring and a cyclohexanecarboxamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O2S |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | XFHBHGXCXKTUOF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may exert its effects through:
- Enzyme Inhibition : The compound could inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It may bind to various receptors, altering cellular signaling cascades.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives containing thiadiazole rings have shown significant inhibitory effects against various bacterial strains.
- In vitro assays demonstrated that similar thiadiazole derivatives exhibited effective antibacterial activity against pathogens such as Xanthomonas axonopodis and Xanthomonas oryzae with median effective concentration (EC50) values significantly lower than traditional antibiotics .
Anticancer Activity
This compound has also been investigated for its anticancer properties.
- A study evaluating various thiadiazole compounds found that those with similar structures displayed promising cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 1.2 to 5.3 µM, indicating potent antiproliferative activity .
Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of thiadiazole derivatives including this compound. The results indicated:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : The compound demonstrated significant inhibition zones in agar diffusion tests compared to control groups.
Study 2: Anticancer Properties
In a separate investigation focused on anticancer activity:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, and how is the product characterized?
- Methodology : The synthesis typically involves coupling a cyclohexanecarboxamide derivative with a functionalized 1,3,4-thiadiazole precursor. For example:
Thiadiazole core formation : React thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) to form the 1,3,4-thiadiazole ring .
Methoxymethyl substitution : Introduce the methoxymethyl group via alkylation or nucleophilic substitution at the 5-position of the thiadiazole ring using reagents like methyl iodide or methoxymethyl chloride .
Amide coupling : Attach the cyclohexanecarboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or THF).
- Characterization : Validate the structure via:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and coupling patterns; IR for carbonyl (C=O) and thiadiazole (C=N) stretches .
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- Elemental analysis : Verify purity and stoichiometry .
Q. How can researchers confirm the purity and stability of this compound under experimental conditions?
- Methodology :
Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water gradients .
Thermal analysis : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures and polymorphic transitions .
Stability testing : Store the compound under varying conditions (e.g., 4°C, room temperature, or 40°C/75% RH) and monitor degradation via TLC or HPLC over 1–4 weeks .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide?
- Methodology :
Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to enhance solubility and reaction kinetics .
Catalyst selection : Evaluate Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate amide bond formation .
Temperature control : Use microwave-assisted synthesis for faster reaction times (e.g., 80–120°C for 30 minutes) .
Workup optimization : Adjust pH during extraction (e.g., 10% NaHCO₃ for acid-sensitive intermediates) and employ recrystallization (ethanol/water) for purification .
Q. What strategies are effective in resolving contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodology :
Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions (e.g., 10% FBS in DMEM) to minimize variability .
Dose-response validation : Perform triplicate experiments with positive controls (e.g., cisplatin) and statistical analysis (e.g., ANOVA) to ensure reproducibility .
Mechanistic follow-up : If IC₅₀ discrepancies persist, conduct target engagement assays (e.g., enzyme inhibition for lipoxygenase or aromatase) to confirm on-target effects .
Q. How can the mechanism of action of this compound be elucidated in cancer models?
- Methodology :
Apoptosis assays : Use Annexin V/PI staining and caspase-3/7 activity kits to quantify programmed cell death .
Cell cycle analysis : Perform flow cytometry with propidium iodide to identify phase-specific arrest (e.g., G1/S) .
Transcriptomic profiling : Apply RNA-seq or qPCR arrays to map pathways (e.g., p53 or Bcl-2) modulated by the compound .
Molecular docking : Model interactions with targets like 15-lipoxygenase (15-LOX) using AutoDock Vina to predict binding affinities .
Q. What structural modifications enhance the bioactivity of 1,3,4-thiadiazole derivatives like this compound?
- Methodology :
Substituent variation : Replace the methoxymethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to alter electronic effects .
Scaffold hybridization : Fuse the thiadiazole with other heterocycles (e.g., triazoles) to improve pharmacokinetic properties .
SAR studies : Synthesize analogs (e.g., replacing cyclohexane with adamantane) and compare IC₅₀ values against cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
